molecular formula C14H10N2O2S B5809192 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole

Cat. No. B5809192
M. Wt: 270.31 g/mol
InChI Key: GFGIWCWWBFPAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. It is also known as MNBT and has a molecular formula of C15H11N3O2S. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical and industrial research.

Mechanism of Action

The exact mechanism of action of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole is not fully understood. However, studies have shown that MNBT inhibits the proliferation of cancer cells by inducing apoptosis. MNBT has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth, leading to its anti-inflammatory and anti-bacterial properties.
Biochemical and Physiological Effects:
Studies have shown that MNBT has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of MNBT.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNBT is its potential applications in various scientific research fields, including medicinal chemistry. However, the synthesis of MNBT is a complex process, and the compound is relatively expensive, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research and development of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole. One of the most significant directions is the development of new anti-cancer drugs based on MNBT. Additionally, further studies are needed to fully understand the mechanism of action of MNBT and its potential applications in other scientific research fields, such as anti-inflammatory and anti-bacterial drug development. Furthermore, the development of new synthesis methods for MNBT could lead to a more cost-effective and efficient production of the compound.

Synthesis Methods

The synthesis of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 3-methyl-4-nitroaniline and 2-bromo-1,3-benzothiazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. Studies have shown that MNBT exhibits anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. Additionally, MNBT has also been shown to exhibit anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new anti-inflammatory and anti-bacterial drugs.

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGIWCWWBFPAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenyl)-1,3-benzothiazole

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